1-Propanamine, N-(2-ethylbutylidene)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N-(2-ethylbutylidene)-2-methyl- is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a propanamine backbone with specific substituents that influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N-(2-ethylbutylidene)-2-methyl- typically involves the reaction of 1-propanamine with an aldehyde or ketone to form an imine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, N-(2-ethylbutylidene)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could regenerate the amine.
Scientific Research Applications
1-Propanamine, N-(2-ethylbutylidene)-2-methyl- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanamine, N-(2-ethylbutylidene)-2-methyl- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, N-(2-ethylbutylidene)-: Similar structure but lacks the 2-methyl group.
2-Methyl-1-propanamine: Different substitution pattern but similar backbone.
N-(2-Ethylbutylidene)-2-methyl-1-propanamine: Different arrangement of substituents.
Uniqueness
1-Propanamine, N-(2-ethylbutylidene)-2-methyl- is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the 2-ethylbutylidene and 2-methyl groups provides distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
61385-78-2 |
---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-ethyl-N-(2-methylpropyl)butan-1-imine |
InChI |
InChI=1S/C10H21N/c1-5-10(6-2)8-11-7-9(3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
JOBMTFGMACYEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C=NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.